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Compound of Interest

Compound Name: 5-Hexadecanol

CAS No.: 21078-87-5

Cat. No.: B3188393

Get Quote

Abstract
This guide details the protocol for the complete structural assignment of 5-hexadecanol (

), a secondary fatty alcohol with a chiral center at position 5. While long-chain lipids often
present resolution challenges due to methylene envelope overlap, this protocol utilizes specific
1D and 2D NMR strategies to distinguish the short butyl chain (C1–C4) from the longer undecyl
chain (C6–C16) flanking the carbinol center.

Introduction: The Lipid Resolution Challenge
5-Hexadecanol consists of a lipophilic hydrocarbon chain interrupted by a hydroxyl group at

carbon 5. Structure:

The primary analytical challenge is distinguishing the aliphatic protons of the "short side" (butyl

group) from the "long side" (undecyl group). In standard 1D

H NMR, these signals often overlap significantly. However, the position of the hydroxyl group
induces specific deshielding effects (the
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,

, and

effects) that allow for differentiation using high-field instruments (400 MHz+) and 2D correlation
spectroscopy.

Key Structural Features[1][2][3][4][5]
Chirality: C5 is a stereocenter. In achiral solvents (e.g.,

), enantiomers are magnetically equivalent.

Asymmetry: The molecule is asymmetric, meaning the terminal methyls (C1 and C16) are

chemically distinct, though they may have coincident chemical shifts.

Experimental Protocol
Sample Preparation
To ensure sharp lines and accurate chemical shifts, particularly for the hydroxyl proton, strict

control of concentration and water content is required.

Solvent: Chloroform-d (

, 99.8% D) with 0.03% TMS (v/v).

Concentration: Dissolve 10–20 mg of 5-hexadecanol in 0.6 mL of solvent.

Note: High concentrations (>50 mg/mL) promote intermolecular Hydrogen bonding,

shifting the OH signal downfield and broadening it.

D2O Exchange (Optional Validation): Prepare a second tube adding 1 drop of

and shaking vigorously. Disappearance of the broad singlet confirms the OH assignment.

Acquisition Parameters (Recommended)
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Parameter 1H NMR (Standard) 13C NMR (Quantitative)

Pulse Sequence zg30 (30° pulse)
zgpg30 (Power-gated

decoupling)

Relaxation Delay (D1) 1.0 – 2.0 sec
2.0 – 5.0 sec (Essential for

lipids)

Scans (NS) 16 – 64 1024 – 4096

Spectral Width 12 ppm (-1 to 11 ppm) 220 ppm (-10 to 210 ppm)

Temperature 298 K (25°C) 298 K (25°C)

Structural Analysis & Assignment Strategy
The assignment relies on identifying the "anchor" (C5/H5) and "walking" down the chain using

correlation spectroscopy.

Workflow Diagram
The following diagram illustrates the logical flow for assigning the lipid chain, moving from the

diagnostic carbinol signal outward to the terminal methyls.
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Sample: 5-Hexadecanol

1H NMR Spectrum 13C NMR Spectrum

Identify Anchor: C5-OH
(Methine H5 ~3.6 ppm)
(Carbinol C5 ~72 ppm)

2D COSY
Trace H5 -> H4 -> H3

Proton Connectivity

2D HMBC
Link C5 to C3/C7

Carbon Backbone

Differentiate Chains:
Short (Butyl) vs Long (Undecyl)

Final Assignment Table

Click to download full resolution via product page

Figure 1: Strategic workflow for assigning asymmetric fatty alcohols.

Detailed Assignment
H NMR Assignment
The proton spectrum is dominated by the intense methylene envelope, but the functional group

provides key diagnostic peaks.
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Atom
Position

Type
Shift (

, ppm)
Multiplicity Integral

Assignment
Logic

H5 Methine 3.58 – 3.65
Multiplet

(tt/quintet)
1H

Diagnostic

Anchor.

Deshielded

by OH.

Coupled to

H4 and H6.

OH Hydroxyl 1.5 – 2.5 Broad Singlet 1H

Variable.

Disappears

with

shake.[1]

H4, H6
Methylene (

)
1.38 – 1.50 Multiplet 4H

Diastereotopi

c protons

adjacent to

chiral center.

Slightly

deshielded.

H3, H7
Methylene (

)
1.28 – 1.35 Multiplet 4H

Part of the

"envelope"

shoulder.

H2, H8–H15 Bulk 1.25
Broad Singlet

(Envelope)
18H

Indistinguisha

ble overlap

("The Lipid

Hump").

H1, H16 Methyl 0.88
Triplet (

Hz)
6H

Terminal

methyls.

Likely

overlapping

unless >600

MHz.
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Expert Insight: The H5 methine is the starting point. In a COSY spectrum, H5 will show cross-

peaks to the H4/H6 region (~1.45 ppm). The challenge is that H4 (propyl side) and H6 (undecyl

side) have very similar chemical environments.

C NMR Assignment
Carbon NMR provides superior resolution for the aliphatic chain compared to proton NMR.

Atom Position Type
Shift (

, ppm)
Assignment Logic

C5 CH (Carbinol) 71.8 – 72.2

Most deshielded

carbon. Unambiguous

assignment.

C4, C6
(

)

37.5 – 37.8

Deshielded by

-effect of Oxygen. C4

and C6 may appear

as distinct peaks

separated by <0.1

ppm.

C3, C7
(

)

25.6 – 25.8
Shielded by

-effect of Oxygen.

C14
(

-2)

31.9
Characteristic for long

alkyl chains.

C15, C2
(

-1)

22.7 Penultimate carbons.

C1, C16 14.1 Terminal methyls.

Bulk 29.3 – 29.7
Remaining interior

methylenes (C8–C13).
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Distinguishing the Chains: The butyl chain (C1-C2-C3-C4) is short enough that C1, C2, and C3

often have slightly distinct shifts compared to the "infinite" chain approximation of the C6-C16

side.

C3 vs C7: C3 is 2 bonds from the methyl end (C1). C7 is deep in the chain. C3 is likely

slightly upfield of C7 due to the proximity of the chain end.

Advanced Validation: 2D NMR Logic
To scientifically validate the distinction between the "short" (butyl) and "long" (undecyl) sides,

use HMBC (Heteronuclear Multiple Bond Correlation).

The "Self-Validating" HMBC Protocol
Target: The C5 proton (H5) at ~3.6 ppm.

Observation: Look for long-range couplings (

and

) from H5.

Correlations:

H5 will correlate to C4 and C6 (

).

H5 will correlate to C3 and C7 (

).

Differentiation:

Trace the C3 carbon signal.[2][3] If C3 correlates to a methyl group (C1) within 3 bonds (in

the HMBC or TOCSY), that identifies the Butyl side.

The C7 carbon will correlate to further methylenes (C8, C9) which are part of the bulk

envelope (29.7 ppm) and will not show an immediate correlation to a terminal methyl.
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Figure 2: HMBC connectivity map. H5 serves as the central probe to distinguish the flanking

methylene groups.
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Field-proven protocols for lipid analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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